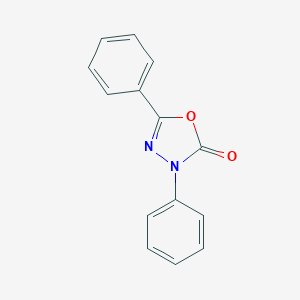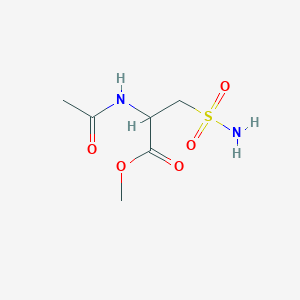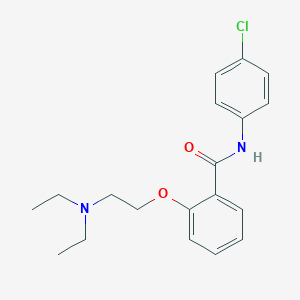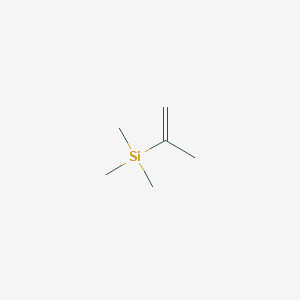
2-丙烯基三甲基硅烷
描述
2-Propenyltrimethylsilane is a chemical compound with the molecular formula C6H14Si . It is used for research and development purposes .
Synthesis Analysis
2-Propenyltrimethylsilane reacts with various kinds of carbon electrophiles to afford the corresponding allylation products without contamination of other products based on the rearrangement of a cyclopropyl ring . It has also been involved in the photochemical formation of Fe/Co fine particles from a ternary gaseous mixture .
Molecular Structure Analysis
The molecular structure of 2-Propenyltrimethylsilane consists of 6 carbon atoms, 14 hydrogen atoms, and 1 silicon atom, giving it a molecular weight of 114.26 g/mol . The InChI representation of the molecule is InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Propenyltrimethylsilane are not extensively documented, it is known to participate in reactions with various carbon electrophiles . It also plays a role in the photochemical formation of Fe/Co fine particles .
Physical And Chemical Properties Analysis
2-Propenyltrimethylsilane has a molecular weight of 114.26 g/mol. It has a density of 0.72, a melting point of less than 0°C, and a boiling point of 82°C. Its flash point is -12°C, and its vapor pressure is 92.9mmHg at 25°C. The refractive index of 2-Propenyltrimethylsilane is 1.4061 .
科学研究应用
Biodevices
2-Propenyltrimethylsilane is used in the creation of biodevices at small scales . A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
Microfluidic Devices
The unique properties of 2-Propenyltrimethylsilane make it suitable for use in microfluidic devices . These devices often require materials that can prevent nonspecific protein adsorption, and 2-Propenyltrimethylsilane fits this requirement perfectly .
Biosensors/Bioprobes
2-Propenyltrimethylsilane is also used in the creation of biosensors and bioprobes . Its ability to prevent nonspecific protein adsorption makes it an ideal material for these applications .
Artificial Implants
Artificial implants require materials that are biocompatible and can prevent biofouling. 2-Propenyltrimethylsilane, with its unique properties, is used in the creation of such implants .
Drug Delivery Systems
2-Propenyltrimethylsilane is used in drug delivery systems . Its unique properties make it an ideal material for creating drug delivery systems that can effectively deliver drugs to the target area without causing adverse reactions .
Photochemical Fine Particle Formation
2-Propenyltrimethylsilane has been used in research related to photochemical fine particle formation . In a study, a gaseous mixture of iron pentacarbonyl, cobalt tricarbonyl nitrosyl, and 2-propenyltrimethylsilane was used to produce spherical aerosol particles under UV light irradiation .
安全和危害
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water. If the chemical enters the eyes, they should be rinsed with pure water for at least 15 minutes. If ingested, the mouth should be rinsed with water, but vomiting should not be induced .
作用机制
Target of Action
2-Propenyltrimethylsilane, also known as 2-Trimethylsilylprop-1-ene , is primarily used as a chemical intermediate
Mode of Action
As an organosilane , it may participate in various chemical reactions, including those involving silicon-carbon bonds. The specifics of these interactions would depend on the particular reaction conditions and the other reactants involved.
Action Environment
The action, efficacy, and stability of 2-Propenyltrimethylsilane are likely to be heavily influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, as a flammable liquid , it must be handled with care to prevent accidents. Furthermore, its stability and reactivity may be affected by factors such as light, heat, and the presence of catalysts.
属性
IUPAC Name |
trimethyl(prop-1-en-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSLXWOGWUDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347550 | |
| Record name | Isopropenyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenyltrimethylsilane | |
CAS RN |
18163-07-0 | |
| Record name | Isopropenyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 2-propenyltrimethylsilane and how is it characterized?
A1: 2-propenyltrimethylsilane (also known as allyltrimethylsilane) has the molecular formula C₆H₁₄Si and a molecular weight of 114.26 g/mol. It can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. []
Q2: How does 2-propenyltrimethylsilane react with metal complexes like cobalt tricarbonyl nitrosyl?
A2: Research indicates that 2-propenyltrimethylsilane can coordinate to cobalt atoms in complexes like cobalt tricarbonyl nitrosyl via the C=C double bond of its allyl group. This interaction can lead to the formation of bridging C=O groups with other metal atoms like iron, potentially influencing the formation of magnetic nanoparticles. []
Q3: Can 2-propenyltrimethylsilane participate in conjugate addition reactions?
A3: Yes, studies show that 2-propenyltrimethylsilane derivatives, specifically 1-acyloxy-2-propenyltrimethylsilane, can undergo fluoride ion-mediated conjugate addition reactions. This reaction pathway allows for the synthesis of 3-(1-acyloxy-2-propenyl)alkanones, showcasing the versatility of this compound in organic synthesis. [, ]
Q4: Are there any reported applications of 2-propenyltrimethylsilane in the synthesis of cyclic compounds?
A4: Yes, 2-propenyltrimethylsilane plays a role in the synthesis of both cyclopentanes and cyclohexenones. It can act as a trimethylenemethane (TMM) precursor, enabling cyclopentannulation reactions. Additionally, it facilitates the synthesis of 1,5-diketones, which can undergo annelation to form fused cyclohexenones. [, ]
Q5: What alternative reagents exist for reactions where 2-propenyltrimethylsilane is typically employed?
A5: While a direct comparison is not provided in the available literature, 2-methyl-2-propenyltrimethylsilane can be used as an alternative to 2-propenyltrimethylsilane in certain reactions, such as the synthesis of 1,5-diketones and subsequent annelation to fused cyclohexenones. [] Further research is needed to thoroughly compare the performance, cost, and impact of these alternatives.
Q6: How does 2-propenyltrimethylsilane influence the formation of magnetic nanoparticles?
A6: Research suggests that the presence of 2-propenyltrimethylsilane in a ternary gaseous mixture with cobalt tricarbonyl nitrosyl and iron pentacarbonyl can impact the morphology and magnetic properties of nanoparticles formed under laser irradiation. The exact mechanism of this influence requires further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



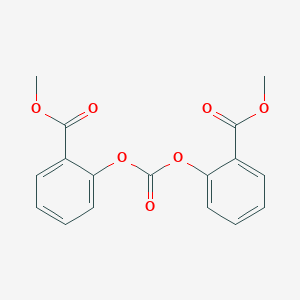
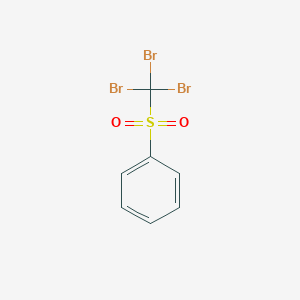
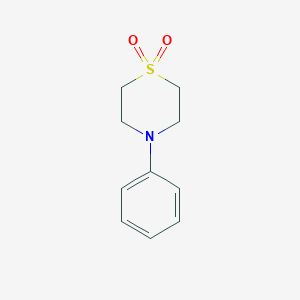

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)
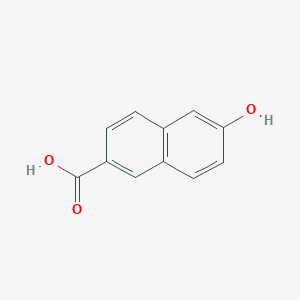



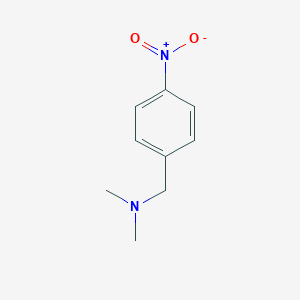
![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
